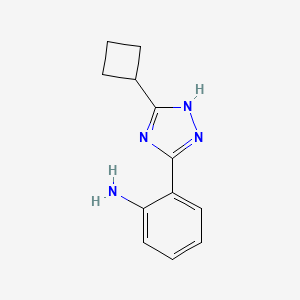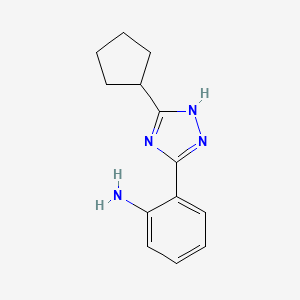
2-(3-cyclopentyl-1H-1,2,4-triazol-5-yl)aniline
Descripción general
Descripción
“2-(3-cyclopentyl-1H-1,2,4-triazol-5-yl)aniline” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing at least two different elements. In this case, the elements are nitrogen and carbon .
Molecular Structure Analysis
The molecular structure of “this compound” would include a 1,2,4-triazole ring attached to an aniline group and a cyclopentyl group. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms .
Aplicaciones Científicas De Investigación
Microtubule-Binding Agents : 1,2,3-triazole analogs of combretastatin A-4, which include structures similar to 2-(3-cyclopentyl-1H-1,2,4-triazol-5-yl)aniline, have been found to be potential microtubule-binding agents with cytotoxicity and tubulin inhibition properties. These compounds have shown promising results in molecular modeling studies (Odlo et al., 2010).
Azo Dyes : New 1,2,4-triazole colorants have been synthesized using compounds similar to this compound. These azo dyes show variable tautomerism influenced by substituents and have been characterized by various spectroscopic techniques (Al-Sheikh et al., 2014).
C–H Amidation of Arenes : Ruthenium-catalyzed C–H amidation of arenes with sulfonyl azides using 2-aryl-1,2,3-triazoles, related to the compound , provides an environmentally friendly protocol for C–N bond formation. This method is suitable for the synthesis of 2-(2H-1,2,3-triazole-2-yl)aniline derivatives (Wang et al., 2016).
Biological Evaluation of Oxadiazole Derivatives : A series of compounds including 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline, similar in structure to the query compound, have been synthesized and screened for antidiabetic, anti-inflammatory, and anticancer activities (Kavitha et al., 2016).
Photoluminescent Copper(I) Complexes : Copper(I) complexes incorporating amido-triazole and diphosphine ligands have been prepared. These complexes, including compounds like N-phenyl-2-(1-phenyl-1H-1,2,3-triazol-4-yl)aniline, exhibit long-lived photoluminescence with diverse colors and quantum yields (Manbeck et al., 2011).
Antimicrobial Activity of Triazolyl Oxadiazoles : New triazolyl derived 1,3,4-oxadiazoles, related to the compound of interest, demonstrate moderate antibacterial and potent antifungal activity against tested strains (Venkatagiri et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(5-cyclopentyl-1H-1,2,4-triazol-3-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c14-11-8-4-3-7-10(11)13-15-12(16-17-13)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,14H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKZORXRRNBYJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NN2)C3=CC=CC=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride hydrate](/img/structure/B7971640.png)
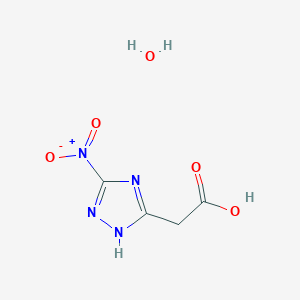
![N-[4-(Methylthio)benzyl]cyclopropanamine hydrochloride](/img/structure/B7971670.png)
![3-[(4-Ethyl-1-piperazinyl)methyl]-2,5-dimethylbenzaldehyde dihydrochloride](/img/structure/B7971674.png)
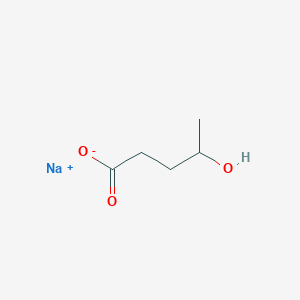
![5,6,7,8-tetrahydro-1H-pyrido[3,4-d]pyrimidin-4-one;dihydrochloride](/img/structure/B7971685.png)
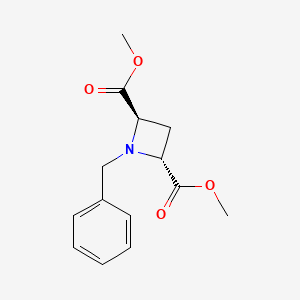
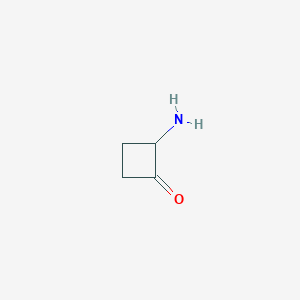
![tert-butyl N-[2-(3-formylpiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B7971701.png)


![(3Z)-3-(1,3-Benzodioxol-5-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B7971713.png)

